N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide is an organic compound that features a furan ring, a phenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 3-phenylpropanoic acid with N-(furan-3-ylmethyl)-N-(2-methoxyethyl)amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for the reduction of the amide group.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for aromatic substitution reactions.
Major Products
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents due to its amide linkage and aromatic groups.
Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of amide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The amide linkage can form hydrogen bonds with active sites, while the aromatic groups can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide: Similar structure but with the furan ring at a different position.
N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-3-phenylpropanamide: Similar structure but with an ethoxy group instead of a methoxy group.
N-(thiophen-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide is unique due to the specific positioning of the furan ring and the methoxyethyl group, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in the design of compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-20-12-10-18(13-16-9-11-21-14-16)17(19)8-7-15-5-3-2-4-6-15/h2-6,9,11,14H,7-8,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZBJVRXQUHNFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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